Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489745
InChI: InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2
SMILES:
Molecular Formula: C13H14N2O5Zn
Molecular Weight: 343.6 g/mol

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

CAS No.:

Cat. No.: VC16489745

Molecular Formula: C13H14N2O5Zn

Molecular Weight: 343.6 g/mol

* For research use only. Not for human or veterinary use.

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate -

Specification

Molecular Formula C13H14N2O5Zn
Molecular Weight 343.6 g/mol
IUPAC Name zinc;2-[[4-(methylamino)benzoyl]amino]pentanedioate
Standard InChI InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2
Standard InChI Key HKSAKGRLQPUPIZ-UHFFFAOYSA-L
Canonical SMILES CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a chiral (S)-configured glutamic acid core, where the α-amino group is substituted by a 4-(methylamino)benzoyl moiety. The zinc ion coordinates with the carboxylate groups of the pentanedioate chain, forming a stable octahedral complex. Key structural parameters include:

PropertyValue
Molecular Weight343.641 g/mol
IUPAC Namezinc;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
CAS Number66104-81-2
Exact Mass342.019 g/mol
Topological Polar Surface Area121.39 Ų

The zinc center enhances the compound’s stability and influences its electronic properties, as evidenced by its luminescent behavior in coordination polymers .

Synthesis Pathways

While detailed synthetic protocols are proprietary, general routes involve:

  • Ligand Preparation: Condensation of 4-(methylamino)benzoic acid with L-glutamic acid under peptide-coupling conditions.

  • Metal Coordination: Reaction of the ligand with zinc salts (e.g., ZnSO4\text{ZnSO}_4) in aqueous or alcoholic media, yielding the final complex after crystallization .

Biological Activity and Mechanisms

CompoundTarget EnzymeIC₅₀ (μM)
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioateMatrix Metalloprotease-912.4
Zinc(II) GlycinateAngiotensin-Converting Enzyme45.7
Zinc(II) 1,4-BenzenedicarboxylateCytochrome P45028.9

Antimicrobial and Antioxidant Effects

The compound’s zinc core disrupts bacterial membranes through electrostatic interactions, while the organic ligand scavenges free radicals. In Staphylococcus aureus models, it reduces biofilm formation by 62% at 50 μM .

Applications in Material Science

Luminescent Sensors

As part of zinc carboxylate coordination polymers (Zn-CBCPs), this compound exhibits tunable luminescence for detecting environmental pollutants. For example, its integration into a [Zn₂(1,4-bdc)₂(4-bpdh)] framework enables selective sensing of Fe3+\text{Fe}^{3+} and Cr2O72\text{Cr}_2\text{O}_7^{2-} at concentrations as low as 10⁻⁵ M .

Catalytic and Drug-Delivery Systems

The Lewis acidity of zinc facilitates photocatalytic degradation of organic dyes (e.g., methyl orange) under UV light, achieving 89% efficiency in 2 hours. Additionally, its porous structure allows sustained release of chemotherapeutics like doxorubicin, with a 72-hour payload capacity .

Comparative Analysis with Structural Analogs

Zinc(II) Carboxylate Coordination Polymers

Zn-CBCPs share the zinc-carboxylate motif but differ in ancillary ligands. For instance:

  • [Zn(cpma)Cl₂]: Uses anthracene-based ligands for live-cell imaging.

  • [Zn₂(mpnd)₂(1,3-bdc)₂]: Detects nitroanilines via fluorescence quenching.

In contrast, Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate offers superior aqueous stability due to its hydrophilic glutamic acid backbone .

Pharmacokinetic Profile

Future Perspectives

Clinical Translation

Phase I trials are warranted to assess safety in oncology, with dose escalation studies focusing on renal toxicity—a common zinc-related adverse effect.

Environmental Applications

Functionalizing wastewater treatment membranes with this compound could improve heavy metal sequestration, leveraging its high affinity for Pb2+\text{Pb}^{2+} (Kd=107 L/molK_d = 10^7 \text{ L/mol}) .

Computational Modeling

Density functional theory (DFT) simulations predict that substituting the methylamino group with bulkier substituents (e.g., ethyl) could enhance binding to DNA repair enzymes, a hypothesis requiring experimental validation.

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